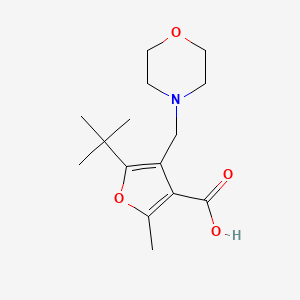

5-tert-Butyl-2-methyl-4-morpholin-4-ylmethyl-furan-3-carboxylic acid

Descripción general

Descripción

5-tert-Butyl-2-methyl-4-morpholin-4-ylmethyl-furan-3-carboxylic acid is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a furan ring, a morpholine moiety, and a carboxylic acid group, which contribute to its diverse chemical reactivity and biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-2-methyl-4-morpholin-4-ylmethyl-furan-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Morpholine Group: The morpholine moiety is introduced via nucleophilic substitution reactions, where a suitable leaving group on the furan ring is replaced by the morpholine group.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for carboxylation and advanced purification techniques such as crystallization and chromatography to isolate the final product.

Análisis De Reacciones Químicas

Types of Reactions

5-tert-Butyl-2-methyl-4-morpholin-4-ylmethyl-furan-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated or hydroxylated derivatives, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Structure and Composition

The molecular formula of 5-tert-butyl-2-methyl-4-morpholin-4-ylmethyl-furan-3-carboxylic acid is with a molecular weight of 267.32 g/mol. The compound features a furan ring, a morpholine moiety, and a tert-butyl group, contributing to its chemical reactivity and biological properties.

Anticancer Activity

Recent studies have indicated that derivatives of furan-based compounds exhibit promising anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. These studies highlight the compound's potential as a lead structure for developing new anticancer agents.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study demonstrated that derivatives containing the furan moiety exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating superior potency in inducing apoptosis in cancer cells . The specific mechanisms of action are still under investigation but may involve the inhibition of key signaling pathways involved in cell proliferation.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes linked to disease processes. For example, compounds derived from furan have been evaluated for their ability to inhibit carbonic anhydrases, which are implicated in cancer progression and other pathological conditions. Selective inhibition at nanomolar concentrations has been reported, suggesting a viable therapeutic angle for targeting these enzymes .

Biochemical Probes

The structural features of this compound make it suitable as a biochemical probe in research settings. Its ability to interact with biological macromolecules can be harnessed to study metabolic pathways or cellular responses to various stimuli.

Mecanismo De Acción

The mechanism by which 5-tert-Butyl-2-methyl-4-morpholin-4-ylmethyl-furan-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

DNA Interaction: Potential interactions with DNA, leading to changes in gene expression.

Comparación Con Compuestos Similares

Similar Compounds

5-tert-Butyl-2-methylfuran-3-carboxylic acid: Lacks the morpholine group, resulting in different chemical and biological properties.

4-Morpholin-4-ylmethyl-furan-3-carboxylic acid: Lacks the tert-butyl and methyl groups, affecting its reactivity and applications.

2-Methyl-4-morpholin-4-ylmethyl-furan-3-carboxylic acid: Similar structure but without the tert-butyl group, leading to variations in its chemical behavior.

Uniqueness

5-tert-Butyl-2-methyl-4-morpholin-4-ylmethyl-furan-3-carboxylic acid is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential biological activity. The presence of the tert-butyl group, morpholine moiety, and furan ring makes it a versatile compound for various applications in research and industry.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Actividad Biológica

5-tert-Butyl-2-methyl-4-morpholin-4-ylmethyl-furan-3-carboxylic acid (CAS No. 435342-04-4) is a synthetic compound with a molecular formula of C15H23NO4 and a molecular weight of 281.35 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.

Research indicates that this compound exhibits its biological effects primarily through the modulation of specific biochemical pathways. Its morpholine moiety is believed to interact with various receptors, influencing cellular signaling cascades that are pivotal in inflammation and tumorigenesis.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest, which are critical for limiting tumor growth.

Case Study: Breast Cancer Cells

A study conducted on MCF-7 breast cancer cells showed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent antiproliferative effects. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, which revealed an increase in Annexin V-positive cells post-treatment.

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has shown promise as an anti-inflammatory agent. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Study: Macrophage Activation

In experiments involving lipopolysaccharide (LPS)-stimulated macrophages, this compound significantly reduced the secretion of inflammatory mediators. The results suggest that it may serve as a therapeutic agent for conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

| Property | Value |

|---|---|

| Molecular Formula | C15H23NO4 |

| Molecular Weight | 281.35 g/mol |

| CAS Number | 435342-04-4 |

| Synonyms | TIMTEC-BB SBB007418 |

Propiedades

IUPAC Name |

5-tert-butyl-2-methyl-4-(morpholin-4-ylmethyl)furan-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4/c1-10-12(14(17)18)11(13(20-10)15(2,3)4)9-16-5-7-19-8-6-16/h5-9H2,1-4H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUHKFQBTMMESMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(O1)C(C)(C)C)CN2CCOCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350042 | |

| Record name | 5-tert-Butyl-2-methyl-4-[(morpholin-4-yl)methyl]furan-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

435342-04-4 | |

| Record name | 5-tert-Butyl-2-methyl-4-[(morpholin-4-yl)methyl]furan-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.